W-84 dibromide
Overview
Description
W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of M2-cholinoceptors . It retards the dissociation of the antagonist N-methylscopolamine . W-84 dibromide can stabilize cholinergic antagonist-receptor complexes . It is a non-competitive muscarinic acetylcholine receptors antagonist with allosteric effects . W-84 dibromide protects over additively against an organophosphate-intoxication when applied in combination with atropine .
Molecular Structure Analysis
The empirical formula of W-84 dibromide is C32H44Br2N4O4 . Its molecular weight is 708.52 . The SMILES string representation is [Br-]. [Br-].C [N+] © (CCCCCC [N+] © ©CCCN1C (=O)c2ccccc2C1=O)CCCN3C (=O)c4ccccc4C3=O .Physical And Chemical Properties Analysis
W-84 dibromide is a solid substance . It is white in color . It is soluble in DMSO (~11 mg/mL) but insoluble in water . It should be stored at -20°C .Scientific Research Applications
1. Ecological Risk Assessment
W-84 dibromide, as a herbicide, has been extensively studied for its impact on various ecosystems. For instance, a study by Campbell, Bartell, and Shaw (2000) presents methods for assessing ecological risks posed by pesticides, including W-84 dibromide, in aquatic systems. Their research indicates that except for certain methods, the calculations for diquat dibromide (another name for W-84 dibromide) suggest minimal ecological impact to benthic invertebrates and fish.
2. Cytotoxic and Genotoxic Effects
Research by Acar (2021) focuses on the toxicological assessment of diquat dibromide, revealing its cytotoxic and genotoxic effects. The study demonstrates that increasing doses of diquat dibromide cause a decrease in physiological parameters and promote genetic abnormalities, indicating its significant impact on cellular health.
3. Impact on Aquatic Life and Plants
The study by Sesin et al. (2018) investigates the sensitivity of aquatic macrophytes to diquat dibromide. The results show severe effects on macrophytes, with almost complete mortality at certain concentrations, highlighting the potent impact of W-84 dibromide on aquatic plant life.
4. Biodegradation and Environmental Fate
Research by Randall et al. (2003) explores the fate and effects of diquat dibromide in wastewater treatment plants. Their findings indicate that a significant portion of diquat is removed in activated sludge systems, suggesting a pathway for mitigating its environmental impact.
5. Antimalarial Activity of Derivatives
A study by Lin et al. (1990) explores the antimalarial activity of derivatives containing dibromide. They found that some derivatives were more effective against certain Plasmodium falciparum clones, indicating potential medical applications of dibromide-based compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRJZDQAGMZGGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44Br2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943406 | |
Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
W-84 dibromide | |
CAS RN |
21093-51-6 | |
Record name | Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | W-84 dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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